Enhanced Singlet Oxygen Quantum Yield of 1,6-Dioxapyrene vs. Benzo[a]pyrene
1,6-Dioxapyrene generates singlet oxygen with a quantum yield of 0.17, and in UVA (365 nm) irradiation studies, it was at least 6-fold more effective than benzo[a]pyrene in inducing cytotoxic and mutagenic effects in yeast (Saccharomyces cerevisiae) at equivalent incident UVA doses [1]. The compound shows little mutagenicity in the dark, making it a controllable photodynamic agent [1].
| Evidence Dimension | Cytotoxic/mutagenic potency under UVA irradiation |
|---|---|
| Target Compound Data | At least 6× more effective than B[a]P; singlet oxygen quantum yield 0.17 |
| Comparator Or Baseline | Benzo[a]pyrene (B[a]P) |
| Quantified Difference | ≥6-fold higher photodynamic activity; B[a]P singlet oxygen quantum yield not reported as comparable |
| Conditions | Saccharomyces cerevisiae diploid strain D7; 365 nm UVA irradiation; oxygen-dependent |
Why This Matters
For photodynamic research applications requiring controlled generation of singlet oxygen with low dark toxicity, 1,6-dioxapyrene offers a quantifiably superior alternative to the classical polycyclic aromatic hydrocarbon benzo[a]pyrene.
- [1] Averbeck, D., et al. Photobiological activities of 1,6-dioxapyrene in pro- and eukaryotic cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1993, 287(2), 165-179. View Source
